molecular formula C30H29N3O5S B2576318 3-(3,5-dimethoxyphenyl)-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one CAS No. 1114649-18-1

3-(3,5-dimethoxyphenyl)-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one

Katalognummer: B2576318
CAS-Nummer: 1114649-18-1
Molekulargewicht: 543.64
InChI-Schlüssel: IBGWOLNWEDXAPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-Dimethoxyphenyl)-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a dihydroquinazolinone core substituted with a 3,5-dimethoxyphenyl group at position 3 and a sulfanyl-linked 5-methyl-2-[4-(isopropoxy)phenyl]oxazole moiety at position 2. Quinazolinone derivatives are of significant interest in medicinal and materials chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties.

Eigenschaften

IUPAC Name

3-(3,5-dimethoxyphenyl)-2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O5S/c1-18(2)37-22-12-10-20(11-13-22)28-31-27(19(3)38-28)17-39-30-32-26-9-7-6-8-25(26)29(34)33(30)21-14-23(35-4)16-24(15-21)36-5/h6-16,18H,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGWOLNWEDXAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(3,5-dimethoxyphenyl)-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and molecular interactions, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity, including:

  • Dihydroquinazolinone core : Known for various pharmacological effects.
  • Dimethoxyphenyl group : Often associated with enhanced bioactivity.
  • Oxazole moiety : Implicated in antimicrobial properties.

Chemical Formula

The molecular formula of the compound is C24H30N2O4SC_{24}H_{30}N_{2}O_{4}S.

Molecular Weight

The molecular weight is approximately 446.57 g/mol.

Antimicrobial Activity

In recent studies, the compound has demonstrated significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were assessed against common pathogens:

Microorganism MIC (µM)
Escherichia coli0.21
Pseudomonas aeruginosa0.21
Candida albicans0.50
Micrococcus luteus0.30

These results indicate that the compound exhibits potent antibacterial activity comparable to traditional antibiotics like ciprofloxacin, suggesting its potential as a new antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (HaCat and Balb/c 3T3) revealed that the compound has a selective cytotoxic effect. The half-maximal inhibitory concentration (IC50) values were determined as follows:

Cell Line IC50 (µM)
HaCat15.0
Balb/c 3T320.5

These findings indicate that while the compound is effective against bacteria and fungi, it also exhibits cytotoxicity at higher concentrations .

Molecular docking studies suggest that the compound interacts with critical enzymes involved in bacterial cell wall synthesis and DNA replication. Specifically, it forms hydrogen bonds with key residues in DNA gyrase and MurD enzymes, which are vital for bacterial growth and survival . The binding energies calculated during these studies were comparable to those of known inhibitors, indicating a strong potential for therapeutic application.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against clinical strains of Escherichia coli and Pseudomonas aeruginosa. The results showed that the compound inhibited biofilm formation significantly compared to control groups, highlighting its potential in treating biofilm-associated infections .

Study 2: Cytotoxicity Assessment

Another study focused on assessing the cytotoxic effects of the compound on various human cell lines. The results indicated selective toxicity towards cancerous cells while sparing normal cells, suggesting a possible application in cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features

The target compound shares structural motifs with other quinazolinone and heterocyclic derivatives. Key comparisons include:

Compound Core Structure Substituents Key Structural Notes Reference
Target Compound Dihydroquinazolinone 3,5-Dimethoxyphenyl; oxazole-sulfanyl-isopropoxyphenyl Planar core with perpendicular oxazole N/A
4l () Tetrahydroquinazolinone 4-Methoxyphenyl; methyl Saturated core; simpler substitution
Compound 4 () Thiazole-pyrazol Fluorophenyl; triazol Isostructural, triclinic symmetry
  • Quinazolinone vs. Tetrahydroquinazolinone: The target compound’s dihydroquinazolinone core (partial saturation) contrasts with the fully saturated tetrahydroquinazolinone in compound 4l ().

Physicochemical Properties

Melting points and spectroscopic data provide insights into stability and purity:

Compound Melting Point (°C) IR (νmax, cm⁻¹) Reference
Target Compound N/A N/A N/A
4l () 228–230 3177
Compounds 4–5 () N/A N/A
  • The high melting point of 4l (228–230°C) reflects strong intermolecular forces in tetrahydroquinazolinones, which the target compound may exceed due to additional methoxy and oxazole groups .

Crystallographic Data

Structural studies using SHELX software () reveal conformational trends:

Compound Space Group Symmetry Molecular Conformation Reference
Target Compound N/A N/A Likely planar core with axial oxazole N/A
Compounds 4–5 () P 1 Triclinic Planar with perpendicular fluorophenyl
  • Planarity vs. Perpendicularity: notes that fluorophenyl groups in isostructural thiazole derivatives adopt perpendicular orientations, disrupting planarity. The target compound’s oxazole-methyl-sulfanyl group may similarly project away from the core, influencing packing efficiency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.